molecular formula C31H40O15 B021606 Martynoside CAS No. 67884-12-2

Martynoside

Cat. No.: B021606
CAS No.: 67884-12-2
M. Wt: 652.6 g/mol
InChI Key: WLWAYPFRKDSFCL-CNMJWYMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Martynoside is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antiestrogenic properties . This compound is often studied for its potential therapeutic applications, particularly in traditional Chinese medicine.

Biochemical Analysis

Biochemical Properties

Martynoside interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to interact with the TNF signaling pathway, down-regulating it to protect ex vivo bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation . This compound also exhibits antiestrogenic properties in MCF-7 cells by increasing IGFBP3 levels via the ER-pathway .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . In MCF-7 cells, it acts as an effective antiestrogen, increasing IGFBP3 levels . It also exhibits anti-proliferative effects on endometrial cells, suggesting that this compound could be a significant natural selective estrogen receptor modulator (SERM) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It protects ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway . It also increases IGFBP3 levels in MCF-7 cells through the ER pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to increase the number of bone marrow nucleated cells and the percentage of leukocyte and granulocytic populations in 5-FU-induced myelosuppressive mice

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have protective effects against 5-FU-induced myelosuppression in mice without compromising its antitumor activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Martynoside can be extracted from plants such as Rehmannia glutinosa and Acanthus ilicifolius. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Martynoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Martynoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Martynoside stands out due to its unique combination of antioxidant, anti-inflammatory, and antiestrogenic properties, making it a valuable compound for various scientific and therapeutic applications.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWAYPFRKDSFCL-CNMJWYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415748
Record name Martynoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-12-2
Record name Martynoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Martynoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Martynoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Martynoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Martynoside
Reactant of Route 2
Martynoside
Reactant of Route 3
Martynoside
Reactant of Route 4
Martynoside
Reactant of Route 5
Martynoside
Reactant of Route 6
Reactant of Route 6
Martynoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.